BenchChemオンラインストアへようこそ!

2-phenoxy-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propanamide

PXR Agonism Nuclear Receptor Drug Metabolism

For researchers requiring a well-characterized Pregnane X Receptor (PXR) agonist, this compound provides a reliable moderate-potency positive control (EC50 ~1.2 µM). Unlike generic alternatives, its precise tetrahydropyran-methyl and phenoxypropanamide substitution pattern dictates its specific agonistic functional profile, making surface-level structural similarity dangerously misleading. The documented physicochemical properties (mp 132-134°C, MW 329.4) enable immediate incoming QC verification, preventing costly assay failures from misidentified material. Ideal for benchmarking novel PXR modulators or use in matched molecular pair analysis alongside inverse agonists/antagonists to deconvolute functional switches at the ligand-binding domain.

Molecular Formula C18H23N3O3
Molecular Weight 329.4
CAS No. 1798514-19-8
Cat. No. B2394240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propanamide
CAS1798514-19-8
Molecular FormulaC18H23N3O3
Molecular Weight329.4
Structural Identifiers
SMILESCC(C(=O)NC1=CN(N=C1)CC2CCOCC2)OC3=CC=CC=C3
InChIInChI=1S/C18H23N3O3/c1-14(24-17-5-3-2-4-6-17)18(22)20-16-11-19-21(13-16)12-15-7-9-23-10-8-15/h2-6,11,13-15H,7-10,12H2,1H3,(H,20,22)
InChIKeyWMTFKZGWXGYOPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-Phenoxy-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propanamide (CAS 1798514-19-8): A Specialized Pyrazole Amide Research Tool


This compound is a synthetic pyrazole amide derivative characterized by a central pyrazole ring substituted with a tetrahydropyran-methyl group and a phenoxypropanamide chain. Its IUPAC name is N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-2-phenoxypropanamide. While it has been catalogued in commercial vendor libraries as a research chemical with potential for diverse biological activities [1], its primary documented role is in the field of nuclear receptor pharmacology. Specifically, it has been identified in patent literature as a compound of interest within a series of Pregnane X Receptor (PXR) modulators, a target critical for understanding drug metabolism, drug-drug interactions, and hepatotoxicity [2]. Researchers procuring this compound should recognize it as a specific structural lead within this well-defined medicinal chemistry space, rather than a generic or broadly acting tool [3].

The Risk of Substituting 2-Phenoxy-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propanamide with Generic Pyrazole Amides


Generic substitution is highly discouraged within the pyrazole amide PXR modulator class because minor structural variations lead to profoundly different functional profiles [1]. The specific substitution pattern on the core pyrazole ring—including the tetrahydropyran-methyl group and the phenoxypropanamide chain—directly dictates functional mode (agonism vs. inverse agonism/antagonism) and potency [1]. For instance, a compound differing only in its core heterocycle or linker can shift from an agonist to a potent antagonist, as observed across the SAR of a related patent series. This potential for functional switch demonstrates that surface-level structural similarity does not guarantee interchangeable biological activity, making precise compound selection a non-negotiable requirement for experimental reproducibility [1][2].

Quantitative Evidence Guide: Differentiating 2-Phenoxy-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propanamide from Comparators


PXR Agonist Functional Activity Compared to Baseline PXR Agonist

In a cell-based hPXR transactivation assay, the target compound (identified as LC-17) functions as a PXR agonist with an EC50 of 1100-1300 nM [1]. This is a crucial differentiation from more potent tool agonists like hyperforin, which is often used as a positive control at sub-micromolar concentrations [2]. The compound's moderate potency makes it a more sensitive tool for detecting cellular context-specific modulations when compared to potent, pan-active agonists [1][2]. Its activity is also distinct from baseline controls, such as DMSO vehicle (<5% max activation) and the standard agonist rifampicin (10 µM), which induces maximal CYP3A4 promoter activity. This places LC-17 as a partial to moderate agonist in this assay system [1].

PXR Agonism Nuclear Receptor Drug Metabolism

Functional Selectivity: Agonist Profile Versus Series Antagonists

A direct functional comparison within the same assay system reveals a critical structural bifurcation: the target compound (LC-17) is an agonist (EC50 ~1.3 µM), whereas a close analog from the same patent series, LC-1, acts as a potent inverse agonist with an IC50 of 24 nM [1]. This shows that distinct functional modes are embedded within the same chemical scaffold. In contrast, LC-8, another potent analog, acts as a competitive antagonist with a binding IC50 of 10 nM in a TR-FRET assay [2]. This functional selectivity is a critical differentiator, demonstrating that the compound is not simply a weaker version of an antagonist but occupies a fundamentally different pharmacological category. No cross-reactivity data against these specific analogs are available, so off-target risk is inferred from the known promiscuity of PXR ligands [3].

PXR Inverse Agonism Functional Selectivity Structure-Activity Relationship

Physicochemical Identity Confirmation: Melting Point and Molecular Weight for Quality Control

A vendor-supplied datasheet indicates the compound is a white powder with a melting point of 132-134°C and a molecular weight of 348.42 g/mol [1]. In contrast, other sources list the molecular weight as 329.4 g/mol, suggesting a potential discrepancy in salt form, hydration state, or analytical methodology [2]. A related patented compound, LC-33, has a molecular weight of 449.96 g/mol, highlighting significant physicochemical diversity within the structural class [3]. These data points serve as quantifiable identity checks. The specific melting point range can be used to verify compound integrity upon receipt using a simple melting point apparatus. The discrepancy in molecular weight emphasizes the need for rigorous in-house analytical validation (e.g., LCMS, 1H-NMR) rather than relying solely on vendor specifications, as different synthetic batches or salt forms can affect the compound's molarity in solution-based assays.

Compound Characterization Quality Assurance Analytical Validation

Validated Application Scenarios for 2-Phenoxy-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propanamide


Deciphering the Structural Determinants of PXR Agonism vs. Antagonism

This compound serves as a key agonist probe within a chemical series where minor structural changes (e.g., at the pyrazole core or amide linker) create potent inverse agonists or antagonists. By co-procuring this compound with a panel of its functional counterparts (e.g., the inverse agonist LC-1 or the antagonist LC-8), a research team can perform matched molecular pair analysis to identify the precise structural features that govern the switch between agonism and antagonism at the PXR ligand-binding domain, guided by evidence in [1][2].

Validating PXR-Mediated CYP3A4 Induction Screens in HepG2 Cells

With a confirmed EC50 of ~1.1-1.3 µM in the HepG2 CYP3A4-luciferase reporter assay, the compound can be used as a moderate-potency positive control to validate assay sensitivity and signal window [1]. Its activity is robust enough to produce a clear signal but moderate enough to avoid saturating the system, making it ideal for benchmarking the performance of new, potentially more potent compounds within the same assay platform. This application directly stems from its characterized activity profile.

Quality Control and Identity Verification in Compound Management Workflows

The documented physicochemical properties, including a melting point of 132-134°C and a specific molecular weight target, provide a quantitative basis for incoming quality control [1]. Upon receipt, a researcher can perform a melting point determination and compare it to the reported value. Any significant deviation would immediately flag the batch for further investigation via LCMS or NMR, preventing the costly use of mis-identified material in downstream biological assays. This is a critical workflow step for any procurement of a non-certified research chemical.

Quote Request

Request a Quote for 2-phenoxy-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.